3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate
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Overview
Description
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate is a cyclic compound with a furan ring and an acetate group. This compound is of interest to researchers due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate include a reduction in inflammation and pain. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer. However, further research is needed to fully understand the effects of this compound on the body.
Advantages And Limitations For Lab Experiments
One advantage of using 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate in lab experiments is its high yield and purity when synthesized using the method described above. Additionally, its potential applications in the field of medicinal chemistry make it a promising candidate for further research. However, limitations include the need for further research to fully understand its effects on the body and the potential for side effects.
Future Directions
For research on 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate include further studies on its potential use as a drug candidate for the treatment of pain, inflammation, and cancer. Additionally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, studies could investigate the potential side effects of this compound and ways to mitigate them.
Synthesis Methods
The synthesis of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate can be achieved through a multi-step process. One common method involves the reaction of 2,5-dimethylfuran with acetic anhydride in the presence of a Lewis acid catalyst such as titanium tetrachloride. This reaction leads to the formation of the desired product with high yield and purity.
Scientific Research Applications
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate has been studied for its potential use as a drug candidate. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)12-9-5-11-8-4-2-3-7(8)9/h7-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIKBRHLRCPCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC2C1CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate |
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